Disulfanediylbis(phosphonic acid)
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
H4O6P2S2 |
|---|---|
Molecular Weight |
226.11 g/mol |
IUPAC Name |
(phosphonodisulfanyl)phosphonic acid |
InChI |
InChI=1S/H4O6P2S2/c1-7(2,3)9-10-8(4,5)6/h(H2,1,2,3)(H2,4,5,6) |
InChI Key |
QKBSYAOOLDJWIB-UHFFFAOYSA-N |
SMILES |
OP(=O)(O)SSP(=O)(O)O |
Canonical SMILES |
OP(=O)(O)SSP(=O)(O)O |
Origin of Product |
United States |
Advanced Synthetic Methodologies for Disulfanediylbis Phosphonic Acid and Its Precursors
Strategies for Phosphonic Acid Moiety Introduction
The introduction of the phosphonic acid functional group is a cornerstone in the synthesis of Disulfanediylbis(phosphonic acid). Several classical and modern methods are utilized to form the stable phosphorus-carbon (P-C) bond, which is significantly more resistant to hydrolysis than the P-O bond in phosphate (B84403) esters.
Michaelis-Arbuzov Reaction Pathways for Phosphorus-Carbon Bond Formation
The Michaelis-Arbuzov reaction is a widely employed and versatile method for the formation of P-C bonds, making it a key strategy in the synthesis of phosphonate (B1237965) precursors to Disulfanediylbis(phosphonic acid). This reaction typically involves the reaction of a trialkyl phosphite with an alkyl halide. The reaction proceeds via an S\sub(N)2 attack of the nucleophilic phosphorus atom on the electrophilic carbon of the alkyl halide, forming a phosphonium (B103445) salt intermediate. This intermediate then undergoes a dealkylation step, usually through another S\sub(N)2 attack by the displaced halide ion on one of the phosphite's alkyl groups, to yield the dialkyl phosphonate.
The general scheme for the Michaelis-Arbuzov reaction is as follows:
P(OR)₃ + R'X → [R'P(OR)₃]⁺X⁻ → R'PO(OR)₂ + RX
This reaction is highly effective for preparing a wide array of phosphonates. For the synthesis of precursors to Disulfanediylbis(phosphonic acid), a suitable difunctional alkyl halide containing a protected or latent disulfide bridge could theoretically be employed.
| Reactant 1 | Reactant 2 | Product | Conditions |
| Trialkyl phosphite | Alkyl halide | Dialkyl phosphonate | Thermal |
| Trialkyl phosphite | Acyl halide | Acylphosphonate | Milder conditions |
Hydrolysis of Dialkyl Phosphonates and Related Esters
Once the dialkyl phosphonate precursors are synthesized, the phosphonic acid moieties are typically unmasked through hydrolysis of the ester groups. This transformation is a critical step to afford the final Disulfanediylbis(phosphonic acid).
Acid-catalyzed hydrolysis is a common and effective method. Concentrated hydrochloric acid (HCl) or hydrobromic acid (HBr) are frequently used, often at elevated temperatures to drive the reaction to completion. The mechanism involves the protonation of the phosphoryl oxygen, which increases the electrophilicity of the phosphorus atom, followed by nucleophilic attack of water. This process is repeated for the second ester group.
| Reagent | Conditions | Product |
| Concentrated HCl | Reflux | Phosphonic acid |
| Concentrated HBr | Reflux | Phosphonic acid |
| Trifluoroacetic acid (TFA) | Milder conditions, for acid-labile esters | Phosphonic acid |
It is important to note that harsh acidic conditions can potentially lead to the cleavage of the disulfide bond, and therefore, reaction conditions must be carefully optimized.
Catalytic Hydrogenolysis Approaches for Ester Cleavage
An alternative and milder method for the deprotection of phosphonate esters involves catalytic hydrogenolysis. This approach is particularly useful when the molecule contains functional groups that are sensitive to strong acids. For this method to be applicable, the phosphonate esters must be derived from alcohols that can be cleaved by hydrogenolysis, such as benzyl or substituted benzyl alcohols.
The reaction is typically carried out in the presence of a palladium catalyst (e.g., Pd/C) under a hydrogen atmosphere. The benzyl groups are cleaved to yield toluene, leaving the free phosphonic acid.
| Substrate | Catalyst | Conditions | Product |
| Dibenzyl phosphonate | Pd/C | H₂ atmosphere | Phosphonic acid |
| Substituted dibenzyl phosphonate | Pd/C | H₂ atmosphere | Phosphonic acid |
This method offers the advantage of neutral reaction conditions, which are generally compatible with the disulfide linkage.
McKenna's Method Utilizing Silylated Intermediates
McKenna's method provides a mild and efficient two-step procedure for the dealkylation of dialkyl phosphonates. This method utilizes bromotrimethylsilane (TMSBr) to convert the dialkyl phosphonate into a bis(trimethylsilyl) phosphonate intermediate. This silylated intermediate is highly susceptible to hydrolysis and is readily converted to the corresponding phosphonic acid upon treatment with an alcohol, typically methanol, or water.
The reaction proceeds as follows:
R'PO(OR)₂ + 2 TMSBr → R'PO(OTMS)₂ + 2 RBr R'PO(OTMS)₂ + 2 MeOH → R'PO(OH)₂ + 2 MeOTMS
This method is known for its high yields and compatibility with a wide range of functional groups, making it a valuable tool in the synthesis of complex phosphonic acids. The mildness of the conditions makes it particularly suitable for substrates containing sensitive moieties like the disulfanediyl bridge.
Direct Synthesis from Phosphorous Acid (H₃PO₃)
Direct methods for the formation of the P-C bond starting from phosphorous acid (H₃PO₃) offer an alternative and often more atom-economical route to phosphonic acids. These reactions typically involve the reaction of phosphorous acid with an electrophile in the presence of a catalyst or under specific reaction conditions.
While less common for the specific synthesis of Disulfanediylbis(phosphonic acid), in principle, a suitable precursor containing a disulfide bond and an appropriate functional group for reaction with phosphorous acid could be envisioned.
Formation and Manipulation of the Disulfanediyl Bridge
The construction of the disulfanediyl (-S-S-) bridge is a pivotal step in the synthesis of Disulfanediylbis(phosphonic acid). This can be achieved either by forming the disulfide bond between two precursor molecules already containing the phosphonic acid or phosphonate ester groups, or by introducing the phosphonic acid moieties onto a molecule that already contains the disulfide linkage.
A common strategy for the formation of disulfide bonds is the oxidation of corresponding thiol precursors. For the synthesis of Disulfanediylbis(phosphonic acid), this would involve the oxidation of a phosphonated thiol.
2 HS-R-PO(OH)₂ + [O] → (HO)₂OP-R-S-S-R-PO(OH)₂ + H₂O
Various oxidizing agents can be employed for this transformation, including air (oxygen), hydrogen peroxide, iodine, and dimethyl sulfoxide (DMSO). The choice of oxidant and reaction conditions is crucial to avoid over-oxidation of the sulfur atoms or side reactions with the phosphonic acid groups.
Alternatively, the disulfide bridge can be formed through the reaction of a suitable precursor with a sulfur transfer reagent. For instance, the reaction of a thiophosphonate with a sulfurating agent could potentially lead to the formation of the disulfanediyl linkage.
Manipulation of the disulfanediyl bridge, such as its reduction back to thiols, can also be a useful synthetic tool. Reagents like dithiothreitol (DTT) or phosphines can be used to cleave the disulfide bond if required for subsequent synthetic transformations.
The successful synthesis of Disulfanediylbis(phosphonic acid) relies on the careful selection and orchestration of these methodologies to ensure the efficient and selective formation of both the phosphonic acid groups and the disulfanediyl bridge.
Oxidative Coupling Reactions for S-S Bond Formation
The formation of the disulfide bond in the synthesis of Disulfanediylbis(phosphonic acid) precursors is most commonly achieved through the oxidative coupling of a thiol-containing phosphonate, such as dialkyl (mercaptomethyl)phosphonate. This reaction involves the oxidation of two thiol groups, which dimerize to form a stable S-S bond. The selection of the oxidizing agent is critical to ensure a high yield of the disulfide product while preventing over-oxidation to undesirable byproducts like sulfinic or sulfonic acids. biolmolchem.com A variety of reagents have been developed for this transformation, ranging from mild to strong oxidants.
Key considerations for this step include:
Chemoselectivity: The oxidant should selectively target the thiol groups without affecting the phosphonate ester moieties.
Workup and Purification: The choice of oxidant can influence the ease of product isolation. Reagents that result in volatile or easily separable byproducts are advantageous.
Commonly employed oxidizing systems for the formation of symmetrical disulfides from thiols include hydrogen peroxide, iodine, and dimethyl sulfoxide (DMSO). biolmolchem.comorganic-chemistry.org
| Oxidizing Agent | Typical Conditions | Advantages | Research Findings |
| Hydrogen Peroxide (H₂O₂) | Aqueous or alcoholic solvent, often with a catalyst (e.g., iodide ion) organic-chemistry.org | Environmentally benign (byproduct is water), cost-effective, readily available. | Quantitative conversion of thiols to disulfides can be achieved at ambient temperature under neutral conditions, minimizing the risk of side reactions. organic-chemistry.org |
| Iodine (I₂) | Alcoholic solvent (e.g., MeOH, EtOH), typically with a mild base (e.g., Et₃N) | Fast reaction rates, high yields, reaction progress is often visually indicated by the disappearance of the iodine color. | The combination of a riboflavin-derived organocatalyst and molecular iodine can promote aerobic oxidation under metal-free, mild conditions. organic-chemistry.org |
| Dimethyl Sulfoxide (DMSO) | Often used as both solvent and oxidant, sometimes with an acid or base catalyst. | Acts as a mild oxidant, high-boiling solvent allows for a range of reaction temperatures. | In the presence of an acid catalyst like HI, DMSO can effectively convert a wide range of thiols to their corresponding disulfides in good to excellent yields. biolmolchem.com |
| Air (O₂) | Requires a catalyst, such as Fe(III)/NaI organic-chemistry.org | The most economical and environmentally friendly oxidant. | The combination of Fe(III)/NaI catalyzes a very simple and mild oxidative coupling of thiols at room temperature to provide disulfides in excellent yields. organic-chemistry.org |
Nucleophilic Substitution Strategies for Disulfide Construction
An alternative to oxidative coupling for constructing the disulfide bond involves nucleophilic substitution at a sulfur atom. This strategy is particularly useful for the synthesis of unsymmetrical disulfides but can also be adapted for symmetrical systems. The general principle involves the reaction of a nucleophilic thiol (or thiolate) with an electrophilic sulfur species.
The precursor, a dialkyl mercaptoalkylphosphonate, acts as the nucleophile. It can react with a sulfur-transfer reagent that contains an S-S bond or a sulfur atom bonded to a good leaving group.
Common electrophilic sulfur reagents and strategies include:
Sulfenyl Halides (R-SCl): A thiol can be converted to a more reactive sulfenyl chloride, which then readily reacts with a second equivalent of the thiol.
Thiosulfonates (R-S-SO₂R'): These compounds react with thiols to form disulfides, with the sulfinate anion acting as the leaving group.
Activated Thiols: Reagents like N-thiohydroxy succinimide esters or 1-chlorobenzotriazole can react with a thiol to form a reactive intermediate (RS-Bt), which is then attacked by a second thiol molecule to yield the disulfide. organic-chemistry.org
| Strategy | Reagent/Intermediate | Description | Research Findings |
| Reaction with Activated Thiols | 1-Chlorobenzotriazole (BtCl) | The thiol reacts with BtCl to form a benzotriazolated thiol intermediate (RSBt). This intermediate is highly reactive towards a second thiol nucleophile, forming the disulfide bond in a one-pot sequence. | This method avoids the use of harsh oxidizing agents and effectively generates unsymmetrical disulfides without significant formation of symmetrical byproducts during the activation step. organic-chemistry.org |
| Reaction with Organophosphorus Reagents | Bis-(5,5-dimethyl-2-thiono-1,3,2-dioxaphosphorinanyl)disulfide | This reagent serves as a sulfur-transfer agent. It reacts with thiols under mild conditions to produce the desired disulfides. | This method is applicable to a wide range of thiols, including those with acidic, basic, or neutral functionalities, providing very good yields. organic-chemistry.org |
| Reaction with Sulfenyl Halides | Organophosphorus Sulfenyl Bromide | A readily available organophosphorus sulfenyl bromide can act as an activating agent, reacting with a thiol to form the disulfide bond. | This provides a convenient route to unsymmetrical disulfides under mild conditions, with good to excellent yields reported for various thiol-containing substrates. organic-chemistry.org |
Convergent and Linear Synthesis Route Design
Linear Synthesis: In a linear sequence, the starting material is modified step-by-step to build the final molecule. For Disulfanediylbis(phosphonic acid), a typical linear route involves:
Synthesis of a haloalkylphosphonate ester via the Michaelis-Arbuzov reaction. wikipedia.orgjk-sci.com
Conversion of the halide to a thiol group (e.g., via a thioacetate intermediate).
Oxidative coupling of the resulting mercaptoalkylphosphonate to form the disulfide-bridged bisphosphonate ester.
Final hydrolysis of the four ester groups to yield the target tetra-acid.
For this specific target compound, the linear approach is the most direct and commonly conceptualized route.
Yield Optimization and Scalability Considerations
Optimizing the synthesis for high yield and scalability involves addressing challenges in each key step.
Michaelis-Arbuzov Reaction: This reaction is a cornerstone for forming the C-P bond. nih.gov
Yield Optimization: The reaction is often driven to completion by heating, and the choice of alkyl halide is important (reactivity: R-I > R-Br > R-Cl). jk-sci.com Using an excess of the alkyl halide can improve conversion but complicates purification.
Scalability: The reaction can be highly exothermic, requiring careful temperature control in large-scale reactors. The removal of the alkyl halide byproduct, which is formed from the phosphite ester, must be managed, often through distillation. wikipedia.org
Oxidative Coupling:
Yield Optimization: The primary factor is preventing over-oxidation. This is achieved by slow addition of the oxidant, maintaining optimal temperature, and immediately working up the reaction upon completion. The choice of solvent can also influence reaction rates and selectivity.
Scalability: For large-scale production, using inexpensive and safe oxidants like air (O₂) with a catalyst or hydrogen peroxide is highly desirable. organic-chemistry.org Heat management is again a key consideration. The purification of the resulting bisphosphonate ester, which has a significantly higher molecular weight and lower volatility than the precursor, must be planned (e.g., crystallization or chromatography).
Final Product Isolation:
Yield Optimization: The final hydrolysis and isolation of Disulfanediylbis(phosphonic acid) can be challenging due to its high polarity and multiple acidic protons, which can lead to the formation of various salt forms. Careful pH control during workup and precipitation is critical for maximizing the yield of the pure acid.
Scalability: Isolating a highly polar, non-volatile solid on a large scale often relies on crystallization or precipitation rather than chromatography. Developing a robust crystallization procedure is essential for industrial production.
Purification and Isolation Techniques for Complex Organophosphorus Compounds
The purification of phosphonic acids, particularly poly-functional compounds like Disulfanediylbis(phosphonic acid), presents significant challenges due to their physical properties. These compounds are typically highly polar, non-volatile solids with high water solubility and poor solubility in non-polar organic solvents.
Crystallization/Precipitation: This is the preferred method for large-scale purification. The crude phosphonic acid, obtained after hydrolysis and removal of volatile acids (like HCl), is often an oil or amorphous solid. A common technique is to dissolve the crude product in a minimal amount of a polar solvent (like water or methanol) and then induce precipitation or crystallization by adding a miscible, less polar solvent (such as acetone, acetonitrile, or isopropanol). Careful control of temperature and solvent ratios is necessary to obtain a crystalline solid and avoid the formation of oils.
Ion-Exchange Chromatography: For high-purity samples required for analytical or biological studies, ion-exchange chromatography is a powerful technique.
Anion-Exchange: The fully deprotonated phosphonate (a poly-anion at high pH) is loaded onto a column containing a positively charged stationary phase (e.g., quaternary ammonium functionalized resin). Elution is achieved by applying a gradient of increasing salt concentration (e.g., NaCl or NH₄HCO₃). The highly charged Disulfanediylbis(phosphonic acid) binds strongly and is eluted at a higher salt concentration than less charged impurities. The collected fractions containing the product must then be desalted, for example, by dialysis or by using a volatile buffer like ammonium bicarbonate that can be removed by lyophilization.
Reversed-Phase Chromatography: While challenging due to the high polarity of phosphonic acids, reversed-phase HPLC can be used, particularly for reaction monitoring or small-scale purification. The use of ion-pairing reagents (e.g., tetrabutylammonium salts) in the mobile phase can improve the retention and separation of these highly polar analytes on a non-polar stationary phase (like C18).
Theoretical and Computational Chemistry Studies
Quantum Mechanical Calculations of Electronic Structure and Bonding
Quantum mechanical (QM) calculations, particularly those based on Density Functional Theory (DFT), are fundamental to understanding the electronic makeup of a molecule. For disulfanediylbis(phosphonic acid), these calculations would provide deep insights into the nature of its covalent and non-covalent interactions.
Key Areas of Investigation:
Electron Density Distribution: QM calculations can map the electron density, revealing the electron-rich and electron-deficient regions of the molecule. This is crucial for predicting sites susceptible to nucleophilic or electrophilic attack. For instance, the oxygen atoms of the phosphonic acid groups are expected to be electron-rich, while the phosphorus and sulfur atoms would exhibit more complex electronic characteristics.
Molecular Orbitals: Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) is critical. The energy of the HOMO relates to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO gap is a key indicator of chemical reactivity and kinetic stability. Studies on other phosphonic acids have used HOMO-LUMO analysis to understand their reactivity profiles. rsc.orgresearchgate.net
Bonding Analysis: Techniques like Natural Bond Orbital (NBO) analysis would be used to quantify the strength and character of the P-S, S-S, and P-O bonds. This can help to understand the stability of the disulfanediyl bridge, a key feature of the molecule.
Charge Distribution: Calculation of partial atomic charges (e.g., using Mulliken, Hirshfeld, or NBO schemes) helps in understanding the electrostatic potential of the molecule, which governs intermolecular interactions. researchgate.net
A representative table of data that could be generated from such calculations is shown below. Note: The values are hypothetical and for illustrative purposes only.
| Parameter | Calculated Value (Illustrative) | Method/Basis Set |
| HOMO Energy | -7.2 eV | B3LYP/6-311+G(d,p) |
| LUMO Energy | -1.5 eV | B3LYP/6-311+G(d,p) |
| HOMO-LUMO Gap | 5.7 eV | B3LYP/6-311+G(d,p) |
| NBO Charge on P | +1.8 e | B3LYP/6-311+G(d,p) |
| NBO Charge on S | -0.1 e | B3LYP/6-311+G(d,p) |
Conformational Analysis of the Disulfanediyl Bridge and Phosphonic Acid Moieties
The flexibility of the S-S bond and the rotational freedom of the phosphonic acid groups mean that disulfanediylbis(phosphonic acid) can exist in multiple conformations. Conformational analysis aims to identify the most stable three-dimensional structures (lowest energy conformers) and the energy barriers between them.
Methodologies:
Potential Energy Surface (PES) Scan: This involves systematically changing key dihedral angles (e.g., the P-S-S-P angle and the angles around the P-S bonds) and calculating the energy at each step. This maps out the energy landscape of the molecule.
Geometry Optimization: Starting from various initial geometries, QM or molecular mechanics (MM) methods are used to find the minimum energy structures. researchgate.net This would reveal the preferred spatial arrangement of the phosphonic acid groups relative to each other.
Prediction of Spectroscopic Signatures
Computational chemistry can predict various spectroscopic properties, which is invaluable for interpreting experimental data or identifying the molecule in a mixture.
Predicted Spectra:
Infrared (IR) and Raman Spectroscopy: By calculating the vibrational frequencies, one can predict the IR and Raman spectra. This allows for the assignment of specific spectral peaks to the vibrations of particular functional groups, such as the P=O, P-O-H, and S-S stretching and bending modes.
Nuclear Magnetic Resonance (NMR) Spectroscopy: QM methods like the Gauge-Independent Atomic Orbital (GIAO) method can predict the chemical shifts of NMR-active nuclei, such as ¹H, ¹³C, and ³¹P. ijcce.ac.ir For disulfanediylbis(phosphonic acid), predicting the ³¹P NMR chemical shift would be particularly important for its characterization. rsc.org
Below is an example of how predicted vibrational frequencies could be presented. Note: These are illustrative values.
| Vibrational Mode | Predicted Wavenumber (cm⁻¹) (Illustrative) | Description |
| ν(O-H) | 3650 | O-H stretch in phosphonic acid |
| ν(P=O) | 1250 | P=O stretch |
| ν(P-O) | 1050 | P-O stretch |
| ν(S-S) | 510 | S-S stretch in disulfide bridge |
Molecular Dynamics Simulations for Solution Behavior and Intermolecular Interactions
While QM methods are excellent for studying single molecules, molecular dynamics (MD) simulations are used to understand the behavior of a large ensemble of molecules over time. This is crucial for predicting the properties of the compound in a solution or in the solid state.
Key Insights from MD Simulations:
Solvation Structure: MD simulations can reveal how solvent molecules (e.g., water) arrange around disulfanediylbis(phosphonic acid). This includes the formation and dynamics of hydrogen bonds between the phosphonic acid groups and the solvent.
Dimerization and Aggregation: These simulations can predict whether the molecules tend to self-associate in solution. The phosphonic acid groups are excellent hydrogen bond donors and acceptors, which could lead to the formation of stable dimers or larger aggregates. nih.gov
Transport Properties: Properties like the diffusion coefficient can be calculated from MD trajectories, providing insight into how the molecule moves within a liquid phase. researchgate.net
To perform MD simulations, a force field is required. This is a set of parameters that describes the potential energy of the system as a function of atomic positions. For a novel molecule like disulfanediylbis(phosphonic acid), a specific force field might need to be developed and validated against QM calculations or experimental data. nih.govnih.gov
Computational Modeling of Reaction Pathways and Transition States
Computational methods can be used to explore the reactivity of disulfanediylbis(phosphonic acid) by modeling potential reaction mechanisms.
Applications:
Dissociation Constants (pKa): QM calculations combined with a continuum solvation model can predict the pKa values of the phosphonic acid protons. This is fundamental to understanding its acid-base chemistry in solution.
Reaction with Other Species: The reaction of the disulfide bond, for example, with a reducing agent, can be modeled. This involves identifying the reactants, products, and, most importantly, the transition state—the highest energy point along the reaction coordinate. The energy of the transition state determines the activation energy and thus the rate of the reaction. Computational studies on disulfide bonds in other contexts have highlighted their potential for redox activity. nih.gov
Decomposition Pathways: The thermal or chemical stability of the molecule can be assessed by modeling potential decomposition pathways, such as the cleavage of the S-S or P-S bonds.
Reactivity and Mechanistic Investigations
Redox Chemistry of the Disulfanediyl Linkage
The disulfide bond is the most redox-active site within the molecule. Its ability to be reversibly reduced and irreversibly oxidized is central to its function in various chemical and biological systems.
The oxidation of the disulfanediyl linkage can proceed through several stages, ultimately leading to the formation of sulfonic acid derivatives. This transformation involves the cleavage of the sulfur-sulfur bond and a significant increase in the oxidation state of the sulfur atoms. The reaction typically requires strong oxidizing agents and harsh conditions. The general pathway involves the initial formation of thiosulfinates and thiosulfonates, which are intermediate species. With sufficiently powerful oxidants, these intermediates are further oxidized to yield sulfonic acids. researchgate.net A general method for the direct synthesis of activated sulfonate esters and sulfonamides from sulfonic acids involves reagents like triphenylphosphine (B44618) ditriflate. nih.gov
Table 1: Potential Oxidative Products of Disulfanediylbis(phosphonic acid)
| Oxidizing Agent | Potential Product(s) | Comments |
|---|---|---|
| Mild Oxidants (e.g., H₂O₂) | Mixture of thiosulfinates and thiosulfonates | Intermediate oxidation states |
The most characteristic reaction of the disulfanediyl bond is its reductive cleavage to form two thiol groups. This reaction is fundamental to the role of disulfide-containing molecules in biological systems and materials science. The reduction can be accomplished by various reducing agents, most notably thiols and phosphines.
Phosphorus-containing compounds, such as trialkylphosphines, can quantitatively reduce disulfides to thiols. google.com The reaction with a phosphine (B1218219), such as trimethylphosphine, proceeds via a bimolecular nucleophilic substitution (SN2) mechanism at one of the sulfur atoms. nih.gov This forms a phosphonium (B103445) intermediate which is then hydrolyzed to yield the thiol and a stable phosphine oxide, rendering the reduction irreversible. google.comresearchgate.net Water-soluble phosphines like tris(2-carboxyethyl)phosphine (B1197953) (TCEP) are particularly effective and widely used for reducing disulfide bonds in aqueous solutions. nih.gov
Alternatively, reduction can occur via thiol-disulfide exchange. This is an equilibrium process where an external thiol attacks the disulfide bond. csic.es Dithiothreitol (DTT) is a common laboratory reagent used for this purpose, as its two thiol groups allow it to form a stable six-membered ring after reducing the target disulfide, driving the reaction to completion. google.comnih.gov
Table 2: Common Reagents for Disulfide Bond Reduction
| Reagent Class | Example(s) | Mechanism | Key Features |
|---|---|---|---|
| Phosphines | Tris(2-carboxyethyl)phosphine (TCEP) | Nucleophilic Attack (Irreversible) | Water-soluble, odorless, stable in air. google.comnih.gov |
Disproportionation is a specific type of redox reaction where a species of an intermediate oxidation state is converted into two different species, one with a higher and one with a lower oxidation state. wikipedia.orgyoutube.com For disulfanediylbis(phosphonic acid), disproportionation could theoretically occur at either the sulfur or the phosphorus atoms under specific conditions.
Phosphorus compounds in intermediate oxidation states are known to disproportionate. For instance, phosphorous acid can disproportionate upon heating to yield phosphoric acid and phosphine. wikipedia.org Similarly, phenylphosphinic acid has been reported to disproportionate into phenylphosphine (B1580520) and phenylphosphonic acid. sciencemadness.org While the phosphorus in disulfanediylbis(phosphonic acid) is in the stable +5 oxidation state, intermediates formed during its synthesis or degradation could potentially undergo such reactions.
Sulfur compounds also exhibit disproportionation. The disproportionation of elemental sulfur into sulfide (B99878) and sulfate (B86663) is a known process. The disulfide linkage itself represents a stable intermediate oxidation state for sulfur (-1). While disproportionation of the disulfide bond is not a common pathway under typical conditions, it could be induced under extreme pH or temperature.
The susceptibility of the disulfanediyl bond to reductive cleavage makes it an excellent "redox-responsive" functional group. This property is extensively utilized in the design of advanced materials and drug delivery systems. nih.gov Such systems are designed to be stable in certain environments but to break apart in others. nih.gov
A key example is the difference in redox potential between the extracellular and intracellular environments. The concentration of the biological reductant glutathione (B108866) (GSH) is significantly higher inside cells (approximately 2–20 mM) compared to the extracellular space. nih.gov Consequently, a molecule like disulfanediylbis(phosphonic acid), or a larger system containing this moiety, would remain intact in the bloodstream but would undergo rapid reductive cleavage of its disulfide bond upon entering a cell. nih.gov This predictable cleavage can be harnessed to trigger the release of a payload or the disassembly of a nanostructure in a targeted manner. nih.govnih.gov
Reactions of the Phosphonic Acid Groups
The two phosphonic acid groups on the molecule are strong Brønsted acids and provide sites for condensation reactions. nih.govebi.ac.uk Their reactivity is analogous to that of other phosphonic acids and, to some extent, carboxylic acids. d-nb.info
The phosphonic acid moieties can undergo reactions with alcohols and amines to form phosphonate (B1237965) esters and phosphonamidates, respectively. These reactions are crucial for modifying the solubility, charge, and biological activity of the parent molecule.
Esterification: The direct esterification of phosphonic acids can be challenging but several effective methods exist. A notable approach uses trialkyl orthoacetates as both the reagent and solvent. nih.govresearchgate.net Research has shown that temperature can be used to control the outcome of this reaction: at lower temperatures (e.g., 30 °C), monoesters are formed selectively, whereas at higher temperatures, the reaction proceeds to form diesters. nih.govresearchgate.net This selectivity is attributed to the formation of different intermediates at varying temperatures. nih.gov
Amidation: The formation of a P-N bond to create a phosphonamidate can be accomplished through various coupling methods. A particularly efficient and rapid method for the direct mono-amidation of phosphonic acids utilizes a combination of triphenylphosphine (PPh₃) and diisopropyl azodicarboxylate (DIAD), reagents commonly associated with the Mitsunobu reaction. chemrxiv.org This reaction can proceed to completion in seconds at room temperature, even with structurally complex phosphonic acids and amines. chemrxiv.org The resulting anionic phosphonoamidate product can often be easily separated from the triphenylphosphine oxide byproduct via a simple aqueous extraction. chemrxiv.org
Table 3: Selected Methods for Phosphonic Acid Derivatization
| Reaction | Reagent System | Key Feature(s) | Product |
|---|---|---|---|
| Mono-esterification | Triethyl orthoacetate | Low temperature (e.g., 30°C) | Phosphonate Monoester |
| Di-esterification | Triethyl orthoacetate | High temperature | Phosphonate Diester |
P-C Bond Stability Under Diverse Chemical Conditions
The phosphorus-carbon (P-C) bond is a defining feature of phosphonic acids, bestowing upon them considerable stability. This covalent bond is generally robust and resistant to cleavage under many chemical conditions. nih.gov However, its integrity is not absolute. Research has shown that under specific and potent oxidative conditions, the P-C bond can be broken. For instance, the combination of Manganese(II) ions and oxygen has been demonstrated to facilitate the rupture of the P-C linkage, leading to the formation of phosphate (B84403) as a degradation product. nih.gov This susceptibility to oxidative cleavage is a critical consideration in the application and environmental fate of phosphonic acid-containing compounds.
Hydrolytic Stability and Degradation Pathways
The hydrolytic stability of phosphonic acids is a key area of study, particularly concerning their behavior in aqueous environments. The degradation of these compounds in acidic conditions is thought to proceed through specific mechanistic pathways. The process likely initiates with the protonation of the phosphonate group. nih.govbeilstein-journals.org It is suggested that this protonation occurs on the oxygen atom that is double-bonded to the phosphorus atom, creating a reactive intermediate. nih.govbeilstein-journals.org
This protonated intermediate can then follow one of two primary degradation pathways. In a mechanism analogous to an SN1 reaction, the intermediate could lose a carbocation. nih.govbeilstein-journals.org Alternatively, it can undergo a nucleophilic substitution (SN2) reaction, where a nucleophile, such as a chloride ion present in the acidic medium, attacks the molecule. nih.govbeilstein-journals.org Repeated steps of this nature can ultimately lead to the formation of phosphoric acid. beilstein-journals.org The sensitivity of some phosphonic acids to acidic conditions is highlighted by observations where prolonged contact with water leads to structural degradation, such as ring-opening in heterocyclic phosphonic acids. beilstein-journals.org
Exploration of Rearrangement Reactions
Rearrangement reactions offer pathways to synthesize novel molecular structures from existing scaffolds. In the context of phosphorus chemistry, the phospha-Brook rearrangement is a notable transformation. beilstein-journals.org This reaction involves the intramolecular migration of a phosphoryl group. Specifically, it is utilized as a green chemistry approach for the synthesis of phosphoric esters from α-hydroxyphosphonates. beilstein-journals.org The process is typically initiated by the Pudovik reaction, which involves the addition of a compound with a labile P-H bond to an unsaturated carbonyl compound to form the requisite α-hydroxyphosphonate precursor. beilstein-journals.org This precursor then undergoes an efficient intramolecular rearrangement to yield the phosphoric ester. beilstein-journals.org While not a reaction of disulfanediylbis(phosphonic acid) itself, the phospha-Brook rearrangement exemplifies a key mechanistic pathway available to related phosphonate derivatives. beilstein-journals.org
Acidity and Protonation Equilibria Studies
Disulfanediylbis(phosphonic acid), like other phosphonic acids, is a Brønsted acid, meaning it can donate protons (hydrons) to an acceptor in a solution. ebi.ac.uk The phosphonic acid functional group is characterized by having two acidic protons, leading to two distinct dissociation constants (pKa values). nih.gov
The first protonation equilibrium corresponds to the loss of the first proton, which is strongly acidic. For phosphonic acids with an aromatic moiety, the first pKa (pKa1) typically ranges from 1.1 to 2.3. beilstein-journals.org The second deprotonation is that of a much weaker acid, with the second pKa (pKa2) value generally falling between 5.3 and 7.2. beilstein-journals.org This significant difference in acidity is a fundamental characteristic of the phosphonic acid group. Studies comparing phosphonic acids to their carboxylic acid counterparts show that the first pKa values for heterocyclic phosphonic acids are generally 2 to 3 log units lower than for analogous carboxylic acids, indicating substantially stronger initial acidity. nih.gov
The protonation of the phosphonate anion is believed to occur at the oxygen atom double-bonded to the phosphorus atom. nih.govbeilstein-journals.org This leads to the formation of a resonance-stabilized intermediate. nih.govbeilstein-journals.org
Table 1: General pKa Values for Aromatic Phosphonic Acids
| Dissociation Constant | Typical pKa Range |
| pKa1 | 1.1 - 2.3 |
| pKa2 | 5.3 - 7.2 |
| Data sourced from general findings for phosphonic acids with aromatic moieties. beilstein-journals.org |
Coordination Chemistry and Metal Complexation
Ligand Properties of Disulfanediylbis(phosphonic acid)
As a ligand, disulfanediylbis(phosphonic acid) is a multidentate species capable of complexing metal ions through the oxygen atoms of its two phosphonate (B1237965) groups. The phosphonic acid group, -P(O)(OH)₂, can exist in various states of deprotonation, influencing its coordination behavior. uoc.gr The fully deprotonated phosphonate group, [PO₃]²⁻, offers three oxygen atoms for coordination, allowing for a variety of binding modes.
The disulfide (-S-S-) linker between the two phosphonate moieties imparts specific conformational characteristics to the ligand. This linker provides a degree of flexibility that is different from more rigid aryl or shorter alkyl chains, potentially allowing for the formation of unique coordination geometries and network topologies. The coordination behavior is also influenced by the Hard and Soft Acids and Bases (HSAB) principle, with the "hard" phosphonate oxygen donors showing a pronounced affinity for hard metal ions such as Zr⁴⁺ and Al³⁺, which contributes to the formation of robust and stable structures. nih.gov
Synthesis of Metal-Phosphonate Complexes
The synthesis of metal complexes with phosphonate ligands like disulfanediylbis(phosphonic acid) is typically achieved through several established methods. A common approach involves the precipitation of the complex by combining aqueous solutions of the phosphonic acid and a soluble metal salt. psu.edu The pH of the solution is a critical parameter in these reactions, as it controls the deprotonation state of the phosphonic acid groups and thus their coordinating ability.
Hydrothermal or solvothermal synthesis is another powerful technique used for creating crystalline metal-phosphonate materials, including MOFs and coordination polymers. nih.govbeilstein-journals.org This method involves heating a mixture of the ligand, a metal salt, and a solvent in a sealed container, often leading to the formation of highly ordered, extended structures that are not accessible at room temperature.
The two phosphonate groups of disulfanediylbis(phosphonic acid) can coordinate to metal centers in multiple ways, leading to diverse structural outcomes. The coordination possibilities are dictated by factors such as the metal-to-ligand ratio, the identity of the metal ion, and the reaction conditions (e.g., pH, temperature, solvent).
A single phosphonate group can act as a monodentate, bidentate, or tridentate ligand. uoc.gr When both phosphonate groups of a single ligand molecule are involved, they can either chelate a single metal center or, more commonly, bridge multiple metal centers. This bridging capability is fundamental to the formation of extended one-dimensional (1D), two-dimensional (2D), or three-dimensional (3D) networks.
Table 1: Potential Coordination Modes of a Bis(phosphonate) Ligand
| Coordination Mode | Description | Potential Structural Role |
| Monodentate | Each phosphonate group binds to a single metal ion through one oxygen atom. | Terminal ligand or simple bridge. |
| Bidentate Chelation | A single phosphonate group binds to one metal ion via two oxygen atoms. | Formation of stable metal-ligand rings. |
| Bidentate Bridging | A single phosphonate group links two different metal centers. | Building block for polymers and frameworks. |
| Tridentate Bridging | A single phosphonate group coordinates to three different metal centers. | Creates highly connected network nodes. |
| Inter-ligand Bridging | The two phosphonate groups of one ligand molecule bridge two or more metal centers. | Essential for forming extended 1D, 2D, or 3D structures. |
| Pillar | The ligand spans between two layers of a 2D metal-phosphonate network. | Connects 2D layers into a 3D framework. nih.gov |
The choice of the metal ion is a crucial factor that directs the final architecture of the coordination complex. Different metal ions have distinct preferences for coordination number, geometry (e.g., octahedral, tetrahedral), and bond lengths, which profoundly impacts the resulting structure. mdpi.com
Table 2: Illustrative Influence of Metal Ion on Phosphonate Framework Dimensionality
| Metal Ion | Ligand Example | Resulting Structure Dimensionality | Reference |
| Cu(II) | Pyridyl-4-phosphonic acid | 3D Open Framework | nih.gov |
| Mn(II) | Pyridyl-4-phosphonic acid | 2D Layered | nih.gov |
| Zn(II) | Pyridyl-4-phosphonic acid | 0D Dinuclear | nih.gov |
| Co(II) | p-Xylylenediphosphonic acid | 3D Layered and Pillared | nih.gov |
Formation of Metal-Organic Frameworks (MOFs) and Coordination Polymers
The ability of bis(phosphonate) ligands like disulfanediylbis(phosphonic acid) to bridge multiple metal centers makes them excellent candidates for building extended, porous architectures such as MOFs and coordination polymers. nih.gov These materials are of great interest due to their potential applications in areas like catalysis, gas storage, and separation. Current time information in Bangalore, IN.
The rational design of metal-phosphonate frameworks relies on controlling the interplay between the geometric properties of the ligand and the coordination preferences of the metal ion. nih.gov One key strategy is the "isoreticular" approach, where the fundamental network topology is maintained while the length or functionality of the organic linker is systematically varied. This allows for fine-tuning of properties like pore size and chemical environment. nih.gov
The construction of 3D frameworks is often achieved by linking 2D layered structures with a "pillaring" ligand. In such a design, a bis(phosphonate) ligand could form the 2D sheets with metal ions, while a different, vertically oriented ligand (or the same ligand in a different conformation) connects these sheets into a three-dimensional architecture. nih.gov The choice of solvent and other reaction conditions can also act as a "structure-directing agent," influencing which crystalline phase is formed.
The results of a diffraction study include the crystal system, space group, and unit cell parameters, which together define the repeating unit of the crystal. For example, a manganese phenylphosphonate (B1237145) was found to have an orthorhombic crystal system, while a copper-based framework with pyridyl-4-phosphonic acid was triclinic. psu.edunih.gov This data is essential for understanding the structure-property relationships of the material.
Table 3: Example Crystallographic Data for Metal-Phosphonate Frameworks
| Compound Formula (Example) | Crystal System | Space Group | Unit Cell Parameters (Å, °) | Reference |
| [Cu₄(NC₅H₄-PO₃)₄(H₂O)₁₀] | Triclinic | P-1 | a=7.456, b=9.184, c=11.582, α=100.84, β=104.30, γ=94.77 | nih.gov |
| Mn(O₃PC₆H₅)·H₂O | Orthorhombic | Pmn2₁ | a=5.734, b=14.33, c=4.945 | psu.edu |
| [Co₂(O₃PCH₂C₆H₄CH₂PO₃)₂(H₂O)₂] | Orthorhombic | Pnma | a=21.744, b=5.674, c=4.793 | nih.gov |
Supramolecular Chemistry and Self Assembly Phenomena
Hydrogen Bonding Networks in Solid State and Solution
While specific crystallographic data for disulfanediylbis(phosphonic acid) is not extensively documented in the literature, the behavior of the phosphonic acid functional group is well-established, allowing for well-founded postulations about its hydrogen-bonding characteristics. Phosphonic acids are potent hydrogen bond donors and acceptors and are known to form extensive and robust hydrogen-bonding networks in the solid state. beilstein-journals.orgnih.gov
In the solid state, it is anticipated that disulfanediylbis(phosphonic acid) would form layered or three-dimensional networks. These networks would be dominated by strong O-H···O=P hydrogen bonds between the phosphonic acid groups of neighboring molecules. The geometry around the phosphorus atom in a phosphonic acid is typically a distorted tetrahedron, which, combined with the two hydroxyl groups and the phosphoryl oxygen, provides multiple points for hydrogen-bonding interactions. beilstein-journals.orgnih.gov This can lead to the formation of various supramolecular synthons, such as dimers and catemers, which then organize into more complex architectures. When crystallized from aqueous solutions, it is also common for water molecules to be incorporated into the crystal lattice, acting as bridges within the hydrogen-bond network. beilstein-journals.org
In solution, the hydrogen-bonding behavior would be highly dependent on the solvent's polarity and pH. In polar protic solvents, the molecule would engage in hydrogen bonding with solvent molecules. The acidity of the phosphonic acid groups would lead to deprotonation at appropriate pH values, resulting in anionic species that can engage in charge-assisted hydrogen bonds, which are significantly stronger than those between neutral molecules. rsc.org Intermolecular hydrogen-bonded complexes are readily formed, and in the presence of basic species, proton transfer can occur to create stable, zwitterionic complexes in solution. rsc.org
Investigation of Self-Assembled Monolayers (SAMs) on Substrates
The formation of self-assembled monolayers (SAMs) is a cornerstone of surface engineering, and phosphonic acids are a key class of molecules for modifying a wide variety of metal oxide surfaces. nih.govmdpi.com The bifunctional nature of disulfanediylbis(phosphonic acid), possessing both phosphonic acid groups and a disulfide linker, makes it a particularly interesting candidate for creating SAMs on diverse substrates.
On Metal Oxide Surfaces: Phosphonic acids have a strong affinity for metal oxide surfaces such as silica (B1680970) (SiO₂), titania (TiO₂), alumina (B75360) (Al₂O₃), and zirconia (ZrO₂), forming stable, ordered monolayers. nih.gov The binding mechanism typically involves the condensation of the P-OH groups with surface hydroxyl groups on the oxide, forming robust P-O-Metal covalent bonds. This process can be facilitated by thermal annealing. nih.gov Diphosphonic acids with flexible linkers have been shown to bind to titanium surfaces through one of the phosphonic acid groups, leaving the second one available for further functionalization. princeton.edu It is therefore highly probable that disulfanediylbis(phosphonic acid) could form SAMs on oxide surfaces, potentially creating a surface terminated with disulfide moieties or forming looped structures where both phosphonic acid groups bind to the surface.
On Metallic Surfaces (e.g., Gold): The disulfide (-S-S-) bond is well-known for its ability to form SAMs on noble metal surfaces, particularly gold. The mechanism involves the cleavage of the disulfide bond and the formation of two gold-thiolate (Au-S) bonds. While extensive research exists for alkanethiols, the principle extends to other disulfide-containing molecules. Molecules that combine a thiol or disulfide anchor with a phosphonic acid terminal group have been used to functionalize gold nanoparticles. researchgate.net This suggests a compelling potential application for disulfanediylbis(phosphonic acid) as a bifunctional linker. It could simultaneously bind to a gold surface via its disulfide group (after cleavage) and to a metal oxide material through its phosphonic acid ends, enabling the directed assembly of hybrid gold-metal oxide nanostructures.
| Molecule Type | Substrate(s) | Binding Group(s) | Key Findings | Reference(s) |
| Alkylphosphonic Acids | SiO₂, TiO₂, Al₂O₃, ZrO₂ | Phosphonic Acid | Forms robust, ordered, and stable monolayers on various oxide surfaces. | nih.gov |
| α,ω-Diphosphonic Acids | Titanium (Ti) | Phosphonic Acid | Binds to the surface via one phosphonate (B1237965) unit, leaving the other available for further reactions. | princeton.edu |
| Mercapto-alkyl-phosphonic Acids | Gold Nanoparticles | Thiol, Phosphonic Acid | Capping of gold nanoparticles, providing stability and a functional phosphonate surface. | researchgate.net |
| Fluorinated Phosphonic Acids | Aluminum (Al) | Phosphonic Acid | Forms a protective coating against attack from hot water through strong covalent bonding. | mdpi.com |
| Various Phosphonic Acids | Nitinol Nanoparticles | Phosphonic Acid | Creates stable, strongly-bound SAMs, modifying the surface properties of the alloy nanoparticles. | osti.gov |
This table summarizes the use of various phosphonic acids in forming SAMs, illustrating the general principles applicable to Disulfanediylbis(phosphonic acid).
Directed Assembly for Fabricating Ordered Materials
The directed assembly of molecules into ordered, functional materials is a primary goal of supramolecular chemistry. The properties of disulfanediylbis(phosphonic acid) make it a promising building block for such endeavors. The ability of phosphonic acids to form predictable and robust interactions through both hydrogen bonding and covalent bond formation with substrates is key.
One strategy for directed assembly involves using SAMs as templates. As discussed, phosphonic acids can form highly ordered monolayers on oxide surfaces. nih.gov These monolayers can then be used to pattern the surface for the subsequent attachment of other materials. princeton.edu For example, a SAM of a diphosphonic acid on a titanium substrate can be selectively functionalized, creating chemically distinct regions on the surface. princeton.edu This approach could be adapted using disulfanediylbis(phosphonic acid) to create patterns of disulfide groups on an oxide surface, which could then direct the assembly of gold nanoparticles or other thiol-reactive species.
Another approach is the use of coordination chemistry. Phosphonates are excellent ligands for a wide range of metal ions. This property can be exploited to build metal-organic frameworks (MOFs) or coordination polymers. By reacting a bis-phosphonic acid linker like disulfanediylbis(phosphonic acid) with suitable metal ion nodes, it may be possible to construct one-, two-, or three-dimensional ordered materials. The disulfide bond could add another layer of functionality, potentially being cleavable post-synthesis to create free thiol groups within the pores of the material. Such phosphonic acid-functionalized ordered mesoporous materials have been shown to be effective heterogeneous catalysts. researchgate.net
Interdisciplinary Research Perspectives
Integration with Polymer Chemistry for Functional Materials
The incorporation of phosphonic acid groups into polymer structures is a well-established strategy for creating functional materials with tailored properties such as ion-exchange capabilities, improved adhesion, and biocompatibility. mdpi.com Similarly, disulfide bonds are frequently integrated into polymer backbones or as cross-linkers to impart stimuli-responsiveness, enabling the creation of degradable or self-healing materials. researchgate.netnih.gov Disulfanediylbis(phosphonic acid) serves as a monomer that uniquely combines both functionalities.
Research into phosphonic acid-containing polymers has demonstrated their utility in a range of applications. For example, polymers functionalized with phosphonic acid groups act as effective chelating resins for the selective removal of heavy metal ions from aqueous solutions. uoc.gr Other studies have focused on developing phosphonated hydrocarbon polymers as membranes for electrochemical applications, such as in fuel cells, owing to their high ionic conductivity. rsc.org The synthesis of these materials often involves controlled polymerization techniques like Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization to create well-defined copolymers. rsc.orgcore.ac.ukwhiterose.ac.uk
The integration of disulfanediylbis(phosphonic acid) into a polymer matrix could proceed via several synthetic routes. It could be used as a chain extender or cross-linking agent in condensation polymerization, reacting with suitable co-monomers through its phosphonic acid groups. In such a network, the phosphonic acid sites would provide hydrophilicity and sites for metal ion coordination, while the disulfide cross-links would offer a mechanism for controlled degradation. The cleavage of the disulfide bond under reducing conditions (e.g., in the presence of thiols like glutathione) would break the polymer network, leading to the dissolution of the material or the release of an encapsulated agent. nih.govdntb.gov.ua This redox-responsive behavior is highly sought after in biomedical applications for targeted drug delivery. researchgate.net
Table 1: Potential Functional Polymers Incorporating Disulfanediylbis(phosphonic acid)
| Polymer Type | Potential Monomer/Role | Key Functional Group(s) | Potential Properties & Applications |
|---|---|---|---|
| Redox-Degradable Hydrogel | Cross-linker | Phosphonic Acid, Disulfide | Stimuli-responsive drug delivery, tissue engineering scaffolds. |
| Ion-Exchange Resin | Co-monomer | Phosphonic Acid | Selective heavy metal ion sequestration, water purification. |
| Functional Membrane | Co-monomer | Phosphonic Acid | Proton exchange membranes in fuel cells, separation processes. |
| Adhesive Polymer | Additive / Co-monomer | Phosphonic Acid | Enhanced adhesion to metal oxide surfaces, dental adhesives. |
Potential in Analytical Chemistry for Surface Modification in Chromatography
The field of analytical chemistry, particularly separation science, relies heavily on the precise chemical modification of stationary phase surfaces to achieve desired selectivity. nih.gov Phosphonic acids have emerged as highly effective alternatives to silanes for creating robust, self-assembled monolayers (SAMs) on a variety of metal oxide surfaces, including silica (B1680970), alumina (B75360), and titania, which are common supports in high-performance liquid chromatography (HPLC). nih.govresearchgate.net The P-C bond is hydrolytically stable, and phosphonic acids can form strong, multidentate coordination bonds (bidentate or tridentate) with surface metal atoms, resulting in densely packed and stable organic layers. nih.govunimi.it
Disulfanediylbis(phosphonic acid) is an ideal candidate for such surface modifications. Its two phosphonic acid groups can act as powerful anchors, potentially forming a highly stable, bridged binding configuration on the oxide surface. This would create a stationary phase with a novel surface chemistry dictated by the exposed disulfide bond. The disulfide linkage introduces a degree of redox activity to the surface that is not present with simple alkylphosphonic acids.
This modified surface could be exploited in several chromatographic modes:
Reversible Phase Chromatography: The disulfide-modified surface could function as a unique stationary phase where the retention of analytes is influenced by the presence of the sulfur atoms.
Affinity Chromatography: The disulfide bond itself can participate in thiol-disulfide exchange reactions. A stationary phase modified with disulfanediylbis(phosphonic acid) could be used to selectively capture and isolate thiol-containing molecules, such as cysteine-containing peptides or proteins, from complex mixtures. nih.gov The captured analytes could then be released by flushing the column with a reducing agent, providing a "catch and release" mechanism.
Stimuli-Responsive Chromatography: The ability to cleave the disulfide bond on the stationary phase surface offers the potential for creating a "switchable" column. Under normal operating conditions, the column would have one set of separation characteristics. After treatment with a reducing agent, the disulfide would be cleaved, altering the surface chemistry and thus the column's selectivity.
The use of molecules containing phosphonic acid groups to prepare solid phases for techniques like immobilized metal affinity chromatography (IMAC) has been previously reported, highlighting the utility of this functional group in creating advanced separation media. researchgate.net The dual functionality of disulfanediylbis(phosphonic acid) provides a promising platform for developing the next generation of robust and selective chromatographic stationary phases.
Table 2: Characteristics of Disulfanediylbis(phosphonic acid) for Surface Modification
| Feature | Description | Advantage in Chromatography |
|---|---|---|
| Anchoring Groups | Two phosphonic acid moieties | Forms highly stable, robust monolayers on metal oxide supports (e.g., silica, alumina). |
| Surface Functionality | Central disulfide (-S-S-) bond | Introduces redox activity for unique selectivity or affinity capture of thiol-containing analytes. |
| Potential Mechanism | Self-Assembled Monolayer (SAM) | Creates a well-defined, reproducible surface with controlled chemical properties. |
| Application Mode | Thiol-Disulfide Exchange | Enables selective covalent capture and subsequent release of specific biomolecules. |
Future Research Directions and Unaddressed Challenges
Exploration of Asymmetric Synthesis Routes for Chiral Derivatives (if applicable)
The development of asymmetric synthesis methods for chiral phosphonates is an active area of research. nih.govscilit.comnih.govnih.govdigitellinc.com Given that the phosphorus atoms in Disulfanediylbis(phosphonic acid) could potentially be chiral centers, exploring stereoselective synthetic routes would be a valuable endeavor. The synthesis of chiral sulfur-containing compounds is also a significant area of interest in medicinal chemistry. nih.govscilit.comnih.gov
Deeper Understanding of Structure-Reactivity Relationships
A more profound understanding of how the disulfide linkage influences the chemical and biological properties of this bisphosphonic acid is needed. Investigating the redox behavior of the disulfide bond in different environments and its impact on the compound's stability and reactivity would be crucial. nih.govresearchgate.net Elucidating the structure-activity relationships of bisphosphonates continues to be a key research focus to guide the design of new analogs with enhanced therapeutic properties. nih.govwhiterose.ac.uk
Novel Applications in Emerging Technologies
The unique combination of phosphonic acid groups and a disulfide bridge could lead to novel applications. Functionalized nanoparticles are being explored for targeted drug delivery, and bisphosphonates are used to target bone tissue. nih.gov Disulfanediylbis(phosphonic acid) could potentially be used to create redox-responsive drug delivery systems or functional materials. The field of organophosphorus chemistry continues to expand, with applications in materials science, catalysis, and medicine. psu.edu
Development of Greener Synthetic Pathways
There is a growing emphasis on developing environmentally friendly synthetic methods in chemistry. mdpi.com Future research should focus on creating greener synthetic routes for Disulfanediylbis(phosphonic acid) and other organophosphorus compounds, minimizing the use of hazardous reagents and solvents, and improving atom economy. mdpi.com The development of resource-saving and safer technologies for the synthesis of organophosphorus compounds is an urgent area of scientific research. nih.gov
Q & A
Basic: What are the primary synthetic routes for disulfanediylbis(phosphonic acid), and how is its structural integrity validated?
Methodological Answer:
Disulfanediylbis(phosphonic acid) is typically synthesized via nucleophilic substitution or condensation reactions involving phosphonic acid derivatives and sulfur-containing precursors. For example, palladium-catalyzed coupling (e.g., Heck reactions) has been employed for unsaturated phosphonic acid derivatives . Structural validation requires:
- Spectroscopic Analysis: Use of P NMR to confirm phosphonic acid group connectivity and purity.
- Crystallography: Single-crystal X-ray diffraction (as seen in ethylenebis(phosphonic acid) studies) to resolve bond lengths and stereochemistry .
- Mass Spectrometry (MS): High-resolution MS to verify molecular weight and fragmentation patterns.
- SMILES/InChi Validation: Cross-referencing with standardized notations (e.g., InChI=1S/C4H14O7P2S...) ensures consistency with IUPAC naming .
Basic: How is disulfanediylbis(phosphonic acid) detected and quantified in organic matrices, and what are common interference factors?
Methodological Answer:
Detection in organic samples (e.g., plant tissues) involves:
- Liquid Chromatography-Mass Spectrometry (LC-MS): Optimized for phosphonic acid derivatives with limits of quantification (LOQ) ranging from 0.01–0.2 mg/kg .
- Conversion to Fosetyl Equivalents: Phosphonic acid levels are converted using molar ratios (e.g., 0.1 mg/kg phosphonic acid = 0.13 mg/kg fosetyl, based on molecular weights 82 vs. 110 g/mol) .
Interference Factors: - Environmental Contamination: Non-degraded fosetyl or pre-organic management residues may skew results .
- Reporting Limits (RLs): Variability in RLs across labs (e.g., 0.01 vs. 0.1 mg/kg) necessitates standardization to avoid false negatives/positives .
Advanced: How can computational methods like DFT elucidate proton transport mechanisms in disulfanediylbis(phosphonic acid)-based materials?
Methodological Answer:
Density functional theory (DFT) and ab initio molecular dynamics (AIMD) simulate proton conduction pathways in heterogeneous systems:
- Proton Hopping: Analyze energy barriers for proton transfer between phosphonic acid groups and water molecules in hydrated systems .
- Dielectric Properties: Evaluate polarization effects and hydrogen-bonding networks to predict conductivity under varying humidity .
- Ligand Design: Optimize metal-phosphonic acid complexes (e.g., Ru-bipyridine derivatives) for fuel cell applications by modeling electronic structures and redox potentials .
Advanced: How do researchers resolve data contradictions in phosphonic acid/fosetyl ratios observed in organic farming studies?
Methodological Answer:
Contradictions arise from:
- Degradation Kinetics: Fosetyl-Al degrades to fosetyl and further to phosphonic acid, with phosphonic acid concentrations often 40× higher than fosetyl in plant tissues .
Resolution Strategies: - Isotopic Tracing: Use O-labeled fosetyl to track degradation pathways and confirm natural vs. synthetic origins.
- Statistical Thresholds: Apply Bayesian models to differentiate background phosphonic acid (e.g., from soil microbes) from fungicide-derived residues .
- Multi-Lab Harmonization: Standardize RLs and reporting protocols to enable cross-study comparisons (e.g., EOCC Task Force guidelines) .
Basic: What safety protocols are critical when handling disulfanediylbis(phosphonic acid) in laboratory settings?
Methodological Answer:
- Personal Protective Equipment (PPE): Acid-resistant gloves, goggles, and lab coats to prevent dermal/ocular exposure.
- Ventilation: Use fume hoods during synthesis or high-temperature reactions to avoid inhalation of vapors.
- Waste Management: Neutralize acidic waste with bicarbonate before disposal, adhering to local regulations .
- Storage: Keep anhydrous forms at 0–6°C to prevent hydrolysis; monitor moisture levels in storage environments .
Advanced: What role does disulfanediylbis(phosphonic acid) play in corrosion inhibition, and how is efficacy tested?
Methodological Answer:
Phosphonic acid monolayers form stable chelates with metal surfaces (e.g., copper). Efficacy testing involves:
- Electrochemical Impedance Spectroscopy (EIS): Measure charge-transfer resistance to quantify corrosion inhibition efficiency .
- Quartz Crystal Microbalance (QCM): Monitor monolayer adsorption kinetics and stability under varying pH/temperature .
- Comparative Studies: Benchmark against commercial inhibitors (e.g., HEDP) using accelerated salt-spray tests .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
